5-Bromo-2-chloro-3-(methylsulfonyl)pyridine
Overview
Description
5-Bromo-2-chloro-3-(methylsulfonyl)pyridine: is a heterocyclic aromatic compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol . This compound is characterized by the presence of bromine, chlorine, and a methylsulfonyl group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 3-(methylsulfonyl)pyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as palladium catalysts and organometallic compounds are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
5-Bromo-2-chloro-3-(methylsulfonyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
5-Bromo-2-chloropyridine: Similar structure but lacks the methylsulfonyl group.
2-Chloro-5-(methylsulfonyl)pyridine: Similar structure but lacks the bromine atom.
5-Bromo-2-fluoropyridine: Similar structure but has a fluorine atom instead of chlorine.
Uniqueness: 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with the methylsulfonyl group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
5-bromo-2-chloro-3-methylsulfonylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-12(10,11)5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHFZTZGVUCGAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC(=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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